molecular formula C24H25N3O B2827780 N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433698-37-4

N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline

Cat. No.: B2827780
CAS No.: 433698-37-4
M. Wt: 371.484
InChI Key: HSVOVNYYGZAQLO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Scientific Research Applications

N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The main decomposition product of Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

Future Directions

Given its properties, Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine has potential applications in the field of organic semiconductors, particularly as an n-type dopant . Its efficiency over a large range of polymers and small molecule derivatives makes it a promising material for future research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The process can be summarized as follows:

    Reactants: Ortho-phenylenediamine and benzaldehyde derivatives.

    Oxidizing Agent: Sodium metabisulfite.

    Solvent: Mixture of solvents, often including hexane and water.

    Conditions: Mild temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The separation and purification of the final product are typically achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Comparison with Similar Compounds

N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline can be compared with other benzimidazole derivatives, such as:

    Osimertinib: An anticancer drug with a similar benzimidazole core.

    Navelbine: Another benzimidazole-based anticancer agent.

    Alectinib: A benzimidazole derivative used in cancer therapy.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N,N-dimethyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-26(2)20-15-13-19(14-16-20)24-25-22-11-6-7-12-23(22)27(24)17-8-18-28-21-9-4-3-5-10-21/h3-7,9-16H,8,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVOVNYYGZAQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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